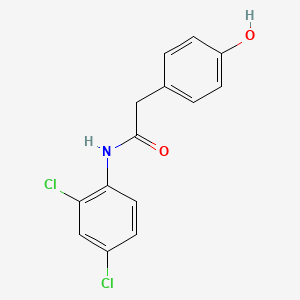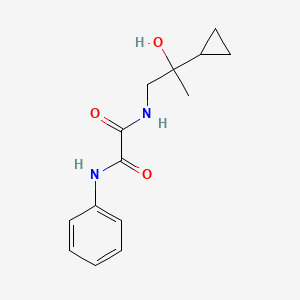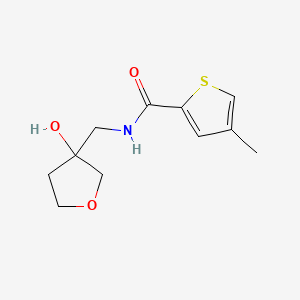
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride is a derivative of 2-aminoadamantane . It has been studied for its marked antiarrhythmic (antifibrillatory) activity in models of calcium chloride and aconitin arrhythmia . The highest level of antiarrhythmic activity and the lowest toxicity were obtained with a similar compound, N-[2-(adamant-2-yl)aminocarbonylmethyl]-N′-[3-diethylamino]propyl]-4-nitrobenzamide .
Synthesis Analysis
The synthesis of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride involves the Chan–Lam reaction conditions, which were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .Molecular Structure Analysis
The molecular weight of a similar compound, 2-(adamantan-2-yl)ethan-1-amine hydrochloride, is 215.77 . The InChI code is 1S/C12H21N.ClH/c13-2-1-12-10-4-8-3-9 (6-10)7-11 (12)5-8;/h8-12H,1-7,13H2;1H .Chemical Reactions Analysis
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reaction involves a copper (II)-catalyzed reaction of amines with arylboronic acids .Physical And Chemical Properties Analysis
2-(adamantan-2-yl)ethan-1-amine hydrochloride, a similar compound, is a powder at room temperature . It has a molecular weight of 215.77 .Scientific Research Applications
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride has been utilized in the study of adamantane-1,3,4-thiadiazole hybrid derivatives. Through crystallographic analysis and the QTAIM approach, researchers have characterized intra- and intermolecular interactions in these compounds. This research contributes to understanding the orientation of amino groups and the role of non-covalent interactions in molecular stability (El-Emam et al., 2020).
Thermal Analysis in Pharmaceutical Research
The compound has been investigated for its thermal behavior and interactions with pharmaceutical excipients. This research is crucial in evaluating the stability and compatibility of drug formulations. It highlights the importance of understanding the thermal properties of drug precursors and their interactions with other compounds in drug development (Vlase et al., 2017).
Crystal Structure Analysis
Research into the crystal structure of human heme oxygenase-1 in complex with derivatives of adamantan-2-yl has provided insights into the binding modes of heme oxygenase-1 inhibitors. This is significant for the development of specific inhibitors with potential therapeutic applications (Rahman et al., 2008).
Synthesis of Pharmaceutical Compounds
The compound has been used in the synthesis of various pharmaceutical compounds, such as ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. These compounds have shown potential in various pharmacological applications, illustrating the versatility of adamantan-2-yl derivatives in drug synthesis (Burmistrov et al., 2017).
Chemotherapeutic Applications
The study of adamantan-1-yl derivatives has extended into the field of chemotherapy. Investigations have been conducted into their antimicrobial activity and their efficacy against various bacterial strains and cancer cell lines, demonstrating the potential of adamantan-2-yl derivatives in chemotherapeutic applications (Al-Omary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The study of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride and similar compounds continues to be of significant scientific and practical interest . Future research may focus on further understanding the relationship between the chemical structures of these substances and their pharmacological activities .
properties
IUPAC Name |
1-(2-adamantyl)-2-aminoethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12H,1-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHJWFYSJEBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)
![2-[[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2451268.png)

![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/no-structure.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)


![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)
